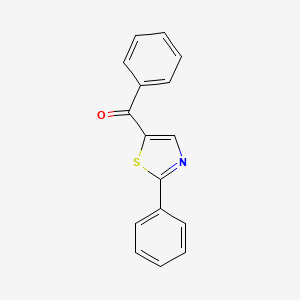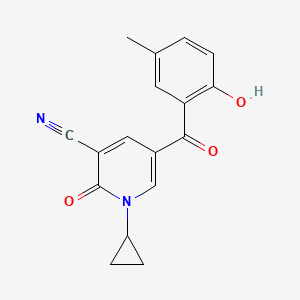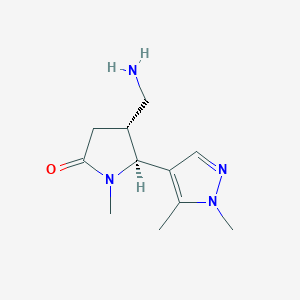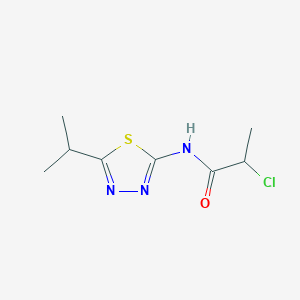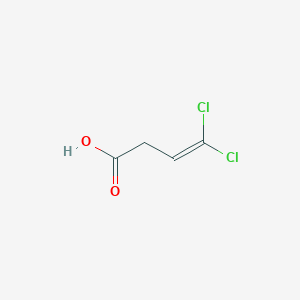
4,4-Dichlorobut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Research by El-Hashash et al. (2015) demonstrates the use of 4,4-Dichlorobut-3-enoic acid derivatives in synthesizing novel heterocyclic compounds with potential antibacterial activities. This involves a series of chemical reactions under Aza–Michael addition conditions, leading to the formation of pyridazinones and furanones derivatives (El-Hashash et al., 2015).
Building Blocks in Biological Compound Synthesis
Tolstoluzhsky et al. (2008) have developed a method combining microwave assistance and ytterbium triflate catalyst for synthesizing 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives. These derivatives are valuable as building blocks in the synthesis of biologically active compounds, highlighting the compound's utility in chemical synthesis (Tolstoluzhsky et al., 2008).
Use in DNA Interaction Studies and Biological Screenings
The research by Sirajuddin et al. (2015) focuses on a derivative of 4,4-Dichlorobut-3-enoic acid, examining its interaction with DNA and its potential as an antitumor agent. This includes spectroscopic characterization and in vitro biological screenings, demonstrating the compound's relevance in biochemical research (Sirajuddin et al., 2015).
Catalysis and Synthesis of Disubstituted Prop-2-enoic Acids
Research by Abarbri et al. (2002) explores the use of 4,4-Dichlorobut-3-enoic acid derivatives in palladium-catalyzed cross-coupling reactions. This process is useful for preparing 3,3-disubstituted prop-2-enoic acids, showcasing the compound's utility in organic synthesis (Abarbri et al., 2002).
Development of Antimicrobial Agents
El-Hashash et al. (2014) highlight the potential of 4,4-Dichlorobut-3-enoic acid in developing new antimicrobial agents. This involves its use as a key starting material for preparing various heterocycles, which are then tested for antimicrobial activities (El-Hashash et al., 2014).
Antioxidant Activity Analysis
Ardjani and Mekelleche (2016) conducted a study on the antioxidant activity of derivatives of 4,4-Dichlorobut-3-enoic acid. This research employs quantum-chemistry descriptors and molecular docking, providing insights into the compound's potential as an antioxidant (Ardjani & Mekelleche, 2016).
Direcciones Futuras
A recent preprint discusses a novel radical decarboxylative 1,2,3-trifunctionalization of various 3-enoic acids, which could potentially include 4,4-Dichlorobut-3-enoic acid . This research represents a new conversion mode for 3-enoic acids and could lead to the construction of diverse functionalized 3,4-polysubstituted dihydroisoquinolines .
Propiedades
IUPAC Name |
4,4-dichlorobut-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c5-3(6)1-2-4(7)8/h1H,2H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCCMVOULSRGQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dichlorobut-3-enoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)
![ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2379229.png)
![6-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine](/img/structure/B2379230.png)
![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)
![N1-(2,2-diethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2379234.png)
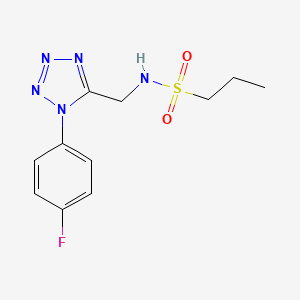
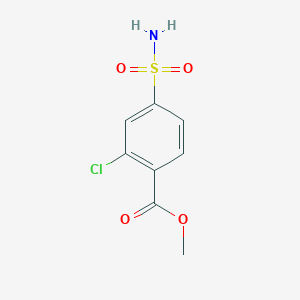
![6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2379238.png)
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)
![tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2379240.png)
